REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[C:5]([NH:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.S([O-])([O-])(=O)=[O:15].[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+]>CC(C)=O.O>[O:15]=[C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][C:5]=2[NH:10][C:11](=[O:13])[CH3:12])[CH2:1][CH2:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
147 mg
|
Type
|
reactant
|
Smiles
|
C1CCC2=C(C=CC=C12)NC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
397 mg
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 20 ml chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of cyclohexane:ethyl acetate (85:15)
|
Name
|
|
Type
|
|
Smiles
|
O=C1CCC2=CC=CC(=C12)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |